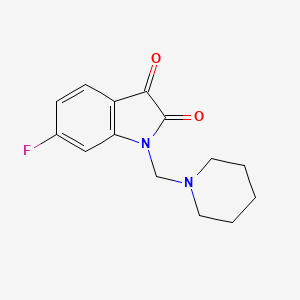
3-(Benzoyloxy)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzoyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyloxy group attached to the second position of the benzoic acid ring and a hydroxyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoyloxy)-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
Salicylic Acid+Benzoyl ChloridePyridine3-(Benzoyloxy)-2-hydroxybenzoic Acid
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar esterification processes, often optimized for higher yields and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the hydroxyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoquinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Benzoyloxy)-2-hydroxybenzoic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound may also interact with other molecular targets, such as nuclear factor kappa B (NF-κB) pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Acetylsalicylic Acid (Aspirin): Known for its anti-inflammatory and analgesic properties but associated with gastrointestinal side effects.
Methyl Salicylate: Used topically for pain relief but can cause skin irritation.
Mesalamine: Used in the treatment of inflammatory bowel disease with fewer gastrointestinal side effects compared to aspirin.
Uniqueness: 3-(Benzoyloxy)-2-hydroxybenzoic acid stands out due to its potential to provide the therapeutic benefits of salicylic acid derivatives while minimizing adverse effects. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
107189-08-2 |
|---|---|
Molekularformel |
C14H10O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
3-benzoyloxy-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O5/c15-12-10(13(16)17)7-4-8-11(12)19-14(18)9-5-2-1-3-6-9/h1-8,15H,(H,16,17) |
InChI-Schlüssel |
JFIZCLLGNOIHKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)








![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)
